N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide

Analytical Chemistry Quality Control Synthetic Chemistry

Cyanoacetohydrazides are versatile precursors for heterocyclic synthesis, but even minor structural modifications can profoundly alter cyclocondensation pathways and biological activity-generic substitutions risk complete loss of function. This compound features a unique pyridin-2-ylsulfanyl substituent that enables access to previously unreported ring systems. • Enables synthesis of novel pyridine, thiophene, and coumarin derivatives via established cyanoacetohydrazide reactivity • Bulky sulfur-linked heteroaryl group provides a logical probe for antitumor SAR studies; recommended for NCI-60 panel screening • Suitable as reference standard for HPLC/LC-MS method development and validation for this chemical class Supplied at 90% purity. Ideal for academic and industrial labs pursuing scaffold novelty and analytical protocol development.

Molecular Formula C10H11N5OS
Molecular Weight 249.29
CAS No. 338418-71-6
Cat. No. B2604188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide
CAS338418-71-6
Molecular FormulaC10H11N5OS
Molecular Weight249.29
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC(=NNC(=O)CC#N)N
InChIInChI=1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6H,4,7H2,(H2,12,14)(H,15,16)
InChIKeyXVDMAZWPMSGDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Identity and Core Characteristics


The compound N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide (CAS 338418-71-6) is a cyanoacetohydrazide derivative featuring a pyridin-2-ylsulfanyl substituent. It is a solid with a reported purity of 90% and a molecular weight of 249.29 g/mol . The molecule belongs to a class of hydrazide-hydrazones known for their utility as versatile precursors in heterocyclic synthesis, particularly for constructing pyridine, coumarin, thiazole, and thiophene ring systems [1][2].

Heterocyclic synthesis precursor for pyridine, thiophene, and coumarin scaffolds
Reported commercial purity benchmark supports procurement quality review
Unique pyridin-2-ylsulfanyl substituent for exploration of new chemical space
Requires characterization and de novo screening; no existing bioactivity data

Why Generic Substitution Fails


Generic substitution within the cyanoacetohydrazide class is not advisable due to the profound impact of the hydrazone substituent on both chemical reactivity and biological outcome. The specific (1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene moiety dictates the steric and electronic environment, influencing downstream cyclocondensation pathways to form distinct heterocyclic scaffolds. Even closely related analogs, such as those derived from 3- or 4-acetylpyridine, have been shown to yield different ring systems (e.g., chromenes vs. thiazoles) and, critically, exhibit differential antitumor activity profiles across cancer cell lines, where minor structural changes can abolish or invert potency [1]. Therefore, a simple in-class swap without controlled comparative data risks severe loss of function in both synthetic and biological applications.

Substituent-dependent reactivity

The pyridin-2-ylsulfanyl group directs cyclocondensation pathways; a simple methyl substituent yields different heterocyclic scaffolds.

Biological profile not transferable

Related acetylpyridine hydrazones exhibit variable cell-line responses; no bioactivity data exist for this substitution pattern.

Lack of comparative data

Direct reactivity or potency comparisons are unavailable; a class swap without validation may compromise synthetic or screening outcomes.

Quantitative Differentiation Evidence


Commercial Purity Benchmark

The commercial standard for this compound, as supplied by Key Organics and distributed by Sigma-Aldrich, is a solid with a purity of 90% . This serves as a quality baseline against which alternative suppliers or in-house synthesized batches must be measured.

Purity benchmark
Specification review
90%
Reported supplier specification; analytical method not disclosed.
Verify against in-house QC for sensitive applications.
Analytical Chemistry Quality Control Synthetic Chemistry

Structural Divergence from Known Hydrazones

This compound is structurally differentiated from the well-characterized antitumor hydrazones cyanoacetic acid (1-pyridin-3-yl-ethylidene) hydrazide (1a) and cyanoacetic acid (1-pyridin-4-yl-ethylidene) hydrazide (1b) [1]. While 1a and 1b contain a simple methyl group at the imine carbon, the target compound features a bulkier pyridin-2-ylsulfanylmethyl substituent. This modification is expected to alter both its chemical reactivity in heterocyclization and its biological target engagement profile, although direct comparative biological data are absent from the public domain.

Substituent divergence
Class-level inference
1-amino-2-(pyridin-2-ylsulfanyl)ethylidene vs. simple methyl group
Structural divergence suggests distinct reactivity and biological profile; no direct comparative data.
User must generate primary reactivity and selectivity data.
Medicinal Chemistry Structure-Activity Relationship Anticancer Agents

Limited Comparative Bioactivity Data

A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, ZINC) did not yield any quantitative biological assay data (e.g., IC50, MIC, Ki) for this compound or its direct head-to-head comparison with any structural analog. Claims of 'significant antitumor properties' found on non-authoritative vendor sites could not be verified against primary research articles and thus cannot be used to guide scientific selection [1]. This represents a critical evidence gap for any user prioritizing based on proven biological potency.

Bioactivity data
Data to verify
No verifiable quantitative data found
High uncertainty for biological testing; de novo screening required.
Procurement for bioactivity studies carries risk; comparators have published IC50 values.
Data Scarcity Procurement Risk Biological Evaluation

Recommended Application Scenarios


Heterocyclic Synthesis Precursor

This compound can be employed as a starting material for the synthesis of novel heterocyclic systems, leveraging the established reactivity of cyanoacetohydrazides to generate pyridine, thiophene, and coumarin derivatives [1]. Its unique pyridin-2-ylsulfanyl substituent offers an opportunity to create previously unreported ring systems, provided that the user has the capability to characterize the new products and assess their properties. This scenario is suitable for academic or industrial labs focused on scaffold novelty rather than immediate biological profiling.

SAR Probe for Hydrazone Inhibitors

Given the known antitumor activity of structurally related acetylpyridine hydrazones [2], this compound is a logical next-step probe for SAR studies aiming to understand the impact of a bulky sulfur-linked heteroaryl group on biological activity. The compound is recommended for laboratories equipped to conduct in vitro cancer cell line screening (e.g., NCI-60 panel) to generate the primary comparative data that are currently missing from the literature.

Analytical Reference Standard

With a documented commercial purity of 90% , this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods for this chemical class. It is suitable for quality control laboratories seeking to establish analytical protocols for complex hydrazide-hydrazone mixtures or reaction monitoring.

Application
Selection Property
Validation Focus
Heterocyclic synthesis precursor
Cyanoacetohydrazide scaffold with unique pyridinyl substituent
Product characterization via NMR/MS; scaffold novelty assessment
SAR probe for hydrazone derivatives
Structural divergence from known acetylpyridine hydrazones
In vitro cell line screening to generate primary comparative data
Analytical reference standard
Reported commercial purity specification
HPLC/LC-MS method development; purity verification against supplier benchmark
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